
CAS number and molecular weight of 3,4-
Difluoro propyl U-47700

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,4-Difluoro propyl U-47700

Cat. No.: B10818916 Get Quote

Technical Guide: 3,4-Difluoro propyl U-47700
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of 3,4-Difluoro propyl U-47700. It is

intended for research and informational purposes only. The pharmacological and toxicological

properties of this compound have not been extensively studied, and much of the information

regarding its mechanism of action is inferred from the parent compound, U-47700.

Introduction
3,4-Difluoro propyl U-47700 is a synthetic opioid that is structurally related to U-47700, a

potent μ-opioid receptor agonist developed by Upjohn in the 1970s.[1] Like its parent

compound, it is categorized as a utopioid and is intended for research and forensic

applications.[2][3] The introduction of fluorine atoms and the substitution of a propyl group for

the N-methyl group are expected to modulate the compound's pharmacological properties,

including receptor binding affinity, potency, and metabolic stability. This guide summarizes the

known chemical properties of 3,4-Difluoro propyl U-47700 and presents inferred biological

activity and experimental methodologies based on comprehensive studies of U-47700.

Chemical and Physical Properties
The fundamental chemical and physical data for 3,4-Difluoro propyl U-47700 are presented

below. This information is critical for its accurate identification, handling, and use in
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experimental settings.

Property Value Source(s)

CAS Number 2741276-45-7 [3][4]

Molecular Formula C₁₈H₂₆F₂N₂O [4][5]

Molecular Weight 324.41 g/mol [2][4]

IUPAC Name

N-[(1R,2R)-2-

(dimethylamino)cyclohexyl]-3,4

-difluoro-N-propylbenzamide

[4]

Canonical SMILES
CCCN(C1CCCCC1N(C)C)C(=

O)C2=CC(=C(C=C2)F)F
[4]

InChI Key
RVTOLUMXMICZQI-

IAGOWNOFSA-N
[4][5]

Inferred Pharmacology and Mechanism of Action
While specific pharmacological data for 3,4-Difluoro propyl U-47700 is not available in peer-

reviewed literature, its mechanism of action is presumed to be similar to that of U-47700, which

is a potent and selective agonist of the μ-opioid receptor (MOR).[6]

Opioid Receptor Binding
U-47700 demonstrates a high affinity for the μ-opioid receptor, with significantly lower affinity

for the κ-opioid and δ-opioid receptors.[1][7] This selectivity profile is characteristic of many

classical opioid analgesics. The binding affinities for the parent compound U-47700 are

summarized below.
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Receptor Binding Affinity (Ki, nM)

μ-Opioid Receptor (MOR) 11.1 ± 0.4

κ-Opioid Receptor (KOR) 287 ± 24

δ-Opioid Receptor (DOR) 1220 ± 82

Data derived from studies on the parent

compound U-47700.[1]

Signaling Pathway
As a μ-opioid receptor agonist, 3,4-Difluoro propyl U-47700 is expected to activate the

canonical G-protein coupled receptor signaling pathway. Upon binding, it induces a

conformational change in the receptor, leading to the activation of the inhibitory G-protein,

Gαi/o. This initiates a cascade that inhibits adenylyl cyclase, reduces intracellular cyclic

adenosine monophosphate (cAMP) levels, and modulates ion channel activity, ultimately

leading to a reduction in neuronal excitability and neurotransmitter release.[8]
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Caption: Inferred μ-Opioid Receptor Signaling Pathway.

Experimental Protocols
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Detailed experimental protocols for 3,4-Difluoro propyl U-47700 have not been published. The

following methodologies are based on standard practices for characterizing novel synthetic

opioids and are adapted from studies involving U-47700.

General Workflow for Pharmacological Characterization
The characterization of a novel opioid analog typically follows a multi-step process from initial

analysis to in vivo assessment.
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Compound Acquisition
& Purity Analysis (GC-MS, LC-MS)

In Vitro Receptor Binding Assay
(Determine Ki at MOR, KOR, DOR)

In Vitro Functional Assay
(e.g., cAMP accumulation)

In Vivo Potency Assessment
(e.g., Rat Hot Plate Test)

Data Analysis & Reporting

Metabolism Study
(In vitro microsomes, in vivo animal model)

3,4-Difluoro propyl U-47700

N-Depropyl Metabolite

Phase I: N-Depropylation

N-Desmethyl Metabolite
(on cyclohexylamino)

Phase I: N-Demethylation

Hydroxylated Metabolite
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b10818916?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/U-47700
https://www.medchemexpress.com/3-4-difluoro-propyl-u-47700.html
https://www.labchem.com.my/products/32874/34-difluoro-Propyl-U-47700-Cayman
https://www.benchchem.com/product/b10818916
https://spectrabase.com/compound/DkW2eSdNecC
https://www.mdpi.com/2076-3425/10/11/895
https://www.mdpi.com/2076-3425/10/11/895
https://pmc.ncbi.nlm.nih.gov/articles/PMC7554234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7554234/
https://www.ojp.gov/library/publications/synthesis-and-pharmacological-characterization-ethylenediamine-synthetic
https://www.ojp.gov/library/publications/synthesis-and-pharmacological-characterization-ethylenediamine-synthetic
https://www.benchchem.com/product/b10818916#cas-number-and-molecular-weight-of-3-4-difluoro-propyl-u-47700
https://www.benchchem.com/product/b10818916#cas-number-and-molecular-weight-of-3-4-difluoro-propyl-u-47700
https://www.benchchem.com/product/b10818916#cas-number-and-molecular-weight-of-3-4-difluoro-propyl-u-47700
https://www.benchchem.com/product/b10818916#cas-number-and-molecular-weight-of-3-4-difluoro-propyl-u-47700
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10818916?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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